(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol

Description

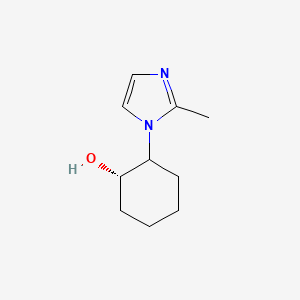

(1S)-2-(2-Methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a 2-methyl-substituted imidazole ring at the 2-position of the cyclohexane backbone. Imidazole-containing compounds are widely studied due to their roles in pharmaceuticals, such as antifungal agents (e.g., ketoconazole) and enzyme inhibitors .

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(1S)-2-(2-methylimidazol-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H16N2O/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3/t9?,10-/m0/s1 |

InChI Key |

IUMNJFILAPMKAM-AXDSSHIGSA-N |

Isomeric SMILES |

CC1=NC=CN1C2CCCC[C@@H]2O |

Canonical SMILES |

CC1=NC=CN1C2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Base: Sodium hydroxide (NaOH) or other strong bases can be used.

- Solvent: Polar solvents like water or ethanol may be employed.

- Temperature: The reaction is often conducted at moderate temperatures (around 20°C to 50°C) to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of This compound involves scaling up the synthetic routes while optimizing reaction conditions for efficiency and yield. Techniques such as using continuous flow reactors can enhance productivity by allowing for precise control over reaction parameters like temperature, pressure, and residence time.

Advantages of Continuous Flow Reactors:

- Improved Yield: Better control over reaction conditions leads to higher yields.

- Efficiency: Reduced reaction times and increased throughput.

- Safety: Lower risk of accidents due to smaller reaction volumes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, which are important for its applications and further modifications.

Types of Reactions:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide .

- Reduction: The imidazole ring can be reduced using agents such as lithium aluminum hydride or sodium borohydride .

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic solvents, moderate temperatures |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Inert atmosphere, low temperatures |

| Substitution | Thionyl chloride, Phosphorus tribromide | Dry conditions, low temperatures |

Major Products Formed

- Oxidation: Formation of cyclohexanone derivatives.

- Reduction: Formation of reduced imidazole derivatives.

- Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

This compound is used in various scientific research applications:

- Chemistry: As a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential biological activity and interactions with biomolecules.

- Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s binding affinity and specificity.

Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | (1S)-2-(2-methylimidazol-1-yl)cyclohexan-1-ol |

| InChI | InChI=1S/C10H16N2O/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3/t9?,10-/m0/s1 |

| InChI Key | IUMNJFILAPMKAM-AXDSSHIGSA-N |

Chemical Reactions Analysis

Types of Reactions

(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chiral molecule with a cyclohexane ring substituted with a hydroxyl group and an imidazole moiety. The presence of the hydroxyl group gives it alcohol characteristics, while the imidazole ring gives it potential biological activity because its nitrogen atoms can participate in hydrogen bonding and coordination with metal ions. Compounds containing imidazole rings often exhibit diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The specific interactions of this compound with biological targets can be influenced by its stereochemistry and functional groups. Imidazole derivatives can modulate enzyme activity or serve as ligands for receptors, impacting physiological processes such as cell signaling and metabolism.

Scientific Research Applications

Interaction studies involving this compound typically focus on its binding affinity to biological macromolecules such as proteins or nucleic acids. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are often employed to elucidate these interactions. Understanding these binding mechanisms is crucial for optimizing its pharmacological profile.

Mechanism of Action

The mechanism of action of (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Moieties

2-(2-Methyl-1H-imidazol-1-yl)aniline and 3-(2-Methyl-1H-imidazol-1-yl)aniline

These aniline derivatives (CAS RN 26286-55-5 and 184098-19-9) share the 2-methylimidazole substituent but differ in their aromatic backbone (aniline vs. cyclohexanol). Key differences include:

- Melting Points: The aniline derivatives exhibit higher melting points (132.5–134.5°C and 119.5–121.5°C) compared to cyclohexanol analogues, likely due to stronger intermolecular interactions in aromatic systems .

- Solubility: Cyclohexanol’s aliphatic structure may enhance solubility in non-polar solvents relative to aromatic anilines.

rac-(1S,2S)-2-(2-Aminoethyl)cyclohexan-1-ol

This racemic cyclohexanol derivative (from ) replaces the imidazole group with a 2-aminoethyl substituent. Key distinctions:

Substituent Effects on Imidazole Derivatives

highlights nitroimidazole derivatives synthesized via condensation reactions. Replacing the methyl group in the target compound with a nitro substituent (e.g., 2-methyl-5-nitro-1H-imidazole) would:

Stereochemical Considerations

The (1S) configuration of the target compound contrasts with racemic mixtures (e.g., rac-4-[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride in ). Enantiopure compounds often exhibit superior target specificity in biological systems, as demonstrated by the role of chirality in drug-receptor interactions .

Biological Activity

The compound (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chiral molecule featuring a cyclohexane ring with a hydroxyl group and an imidazole moiety. Its molecular formula is C₁₁H₁₅N₂O, and it exhibits significant biological activity due to the presence of the imidazole ring, which is known for its interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₂O |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | (1S)-2-(2-methylimidazol-1-yl)cyclohexan-1-ol |

| Canonical SMILES | CC1=NC=CN1C2CCCCC2O |

| InChI Key | IUMNJFILAPMKAM-AXDSSHIGSA-N |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its imidazole component, which is known for exhibiting antimicrobial , antifungal , and anticancer properties. The hydroxyl group enhances its solubility and potential interaction with biological macromolecules.

Antimicrobial Activity

Imidazole derivatives are often evaluated for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, research indicates that certain imidazole derivatives demonstrate significant activity against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The mechanism of action typically involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. Preliminary studies suggest that the compound may serve as a lead structure for developing novel anticancer agents, particularly against solid tumors .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may act as a ligand for various receptors, influencing signaling pathways critical for cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their antimicrobial properties. The findings indicated that modifications in the imidazole structure significantly impacted efficacy against bacterial strains, suggesting that this compound could be optimized for enhanced activity .

Study 2: Anticancer Potential

Research conducted on various imidazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells. The study highlighted that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity .

Q & A

Basic: What are the primary synthetic routes for (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol?

The synthesis typically involves chiral resolution or asymmetric catalysis to establish the (1S) stereochemistry. A common approach is the nucleophilic substitution of a cyclohexanol derivative (e.g., cyclohexene oxide) with 2-methylimidazole under basic conditions. For example, analogous syntheses of chiral cyclohexanol derivatives (e.g., (1S,2R)-2-phenylcyclohexanol) use enantioselective epoxide ring-opening reactions with organocatalysts or transition-metal complexes . Optimization of reaction parameters (solvent polarity, temperature) is critical to minimize racemization. Post-synthesis purification via chiral HPLC or recrystallization ensures enantiopurity .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., cyclohexanol proton splitting patterns and imidazole ring protons) .

- X-ray Crystallography : Resolves absolute configuration and confirms the (1S) stereochemistry, as demonstrated for structurally similar compounds like (1S,2R)-2-phenylcyclohexanol .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO) and rule out impurities .

- Chiral HPLC : Validates enantiomeric excess (>98% for pharmacological studies) .

Basic: What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on enzyme inhibition (e.g., cytochrome P450 isoforms due to the imidazole moiety) and antimicrobial activity (against Gram-positive/negative bacteria, fungi). Protocols from analogous imidazole derivatives include:

- Microdilution assays (MIC determination) using standardized bacterial/fungal strains .

- Fluorescence-based enzyme inhibition assays (e.g., CYP3A4 inhibition), leveraging the compound’s potential to coordinate heme iron via the imidazole nitrogen .

- Molecular docking to predict binding interactions with target proteins, as shown for benzimidazole-triazole hybrids .

Advanced: How can the stereochemical stability of this compound be assessed under varying pH and temperature conditions?

Design a stability study with:

- Forced Degradation : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) for 24–72 hours. Monitor racemization via chiral HPLC .

- Kinetic Analysis : Calculate activation energy () for epimerization using Arrhenius plots. For example, cyclohexanol derivatives with electron-withdrawing groups show higher stereochemical stability at neutral pH .

- Solid-State Stability : Use powder X-ray diffraction (PXRD) to detect crystalline form changes that might accelerate degradation .

Advanced: How to resolve contradictions in reported biological activity data for structurally similar imidazole-cyclohexanol derivatives?

Discrepancies often arise from:

- Impurities : Trace solvents or byproducts (e.g., residual catalysts) can skew assay results. Validate purity via H NMR and LC-MS .

- Stereochemical Variance : Ensure enantiopurity, as even 5% contamination with the (1R) enantiomer can alter activity. Cross-validate using enantiomerically pure standards .

- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time). For example, imidazole derivatives may exhibit pH-dependent solubility, affecting MIC values in antimicrobial assays .

Advanced: What strategies optimize the synthesis of enantiopure (1S)-configured analogs for structure-activity relationship (SAR) studies?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during key steps (e.g., cyclohexanol ring formation) .

- Dynamic Kinetic Resolution : Combine racemization-prone intermediates with enantioselective catalysts (e.g., lipases for ester hydrolysis) .

- Parallel Synthesis : Generate a library of analogs with varying substituents (e.g., methyl to trifluoromethyl on the imidazole ring) to study electronic effects on activity .

Advanced: How to evaluate the compound’s potential for off-target interactions in pharmacological studies?

- Proteome-Wide Screening : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal stability shifts upon ligand binding .

- ADMET Prediction : Computational tools (e.g., SwissADME) predict blood-brain barrier permeability and cytochrome P450 interactions based on logP and topological polar surface area .

- Counter-Screening : Test against unrelated enzymes (e.g., kinases, proteases) to rule out nonspecific binding .

Advanced: What analytical methods quantify degradation products during long-term stability studies?

- LC-MS/MS : Identifies and quantifies degradation products (e.g., oxidation of the imidazole ring or cyclohexanol hydroxyl group) with high sensitivity .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare to controls using validated HPLC methods .

- Forced Degradation LC Traces : Correlate degradation pathways (hydrolysis, oxidation) with structural vulnerabilities (e.g., imidazole ring susceptibility to radical oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.